3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
3-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a 3-methyl group. The benzamide moiety at position 5 of the benzofuran ring is further substituted with a 3-methoxy group. Its synthesis likely involves multi-step condensation and functionalization reactions, as inferred from analogous benzamide syntheses in the literature .
Propriétés
IUPAC Name |
3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-7-5-9-20(13-17)30-3)10-11-22(21)31-24(15)23(27)16-6-4-8-19(12-16)29-2/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGMDPOFZVCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Titanium-Mediated Cyclization
A widely adopted method involves low-valent titanium reagents to induce reductive cyclization of ketoesters or hydroxyacetophenone derivatives. For instance, titanium(IV) chloride and zinc in dioxane facilitate the formation of 3-methyl-1-benzofuran intermediates from o-methoxybenzoins. This approach achieves yields of 50–82% under reflux conditions, with the methyl group at position 3 introduced via alkylation prior to cyclization. The oxophilic nature of titanium ensures selective deoxygenation, minimizing byproducts.
Acid-Catalyzed Cyclization
Hydroiodic acid (47%) in glacial acetic acid promotes demethylation and subsequent cyclization of o-methoxybenzoins. This method, though effective for installing the 3-methyl group, requires stringent temperature control (17–18°C) to prevent over-demethylation. Recent modifications using p-toluenesulfonic acid (PTSA) in toluene have improved regioselectivity for 2-substituted benzofurans, albeit with moderate yields (40–60%).
Functionalization of the Benzofuran Core
Post-cyclization modifications focus on introducing the 3-methoxybenzoyl and benzamide groups at positions 2 and 5, respectively.
Friedel-Crafts Acylation for 3-Methoxybenzoyl Installation
The 3-methoxybenzoyl group at position 2 is introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and AlCl₃ as a catalyst. Reaction conditions (25°C, dichloromethane) yield 65–75% of the acylated product, though competing acylation at position 4 necessitates chromatographic purification. Substituent migration techniques, as developed by Yoshida et al., offer a regioselective alternative. By leveraging palladium catalysts, the 3-methoxybenzoyl group migrates from a meta-substituted phenol precursor to the ortho position of the benzofuran core, achieving >90% selectivity.
Amide Coupling for N-Benzamide Formation
The benzamide group at position 5 is installed via nucleophilic acyl substitution. 3-Methoxybenzoyl chloride reacts with 5-amino-2-(3-methoxybenzoyl)-3-methylbenzofuran in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C→RT). Yields range from 70–85%, with excess acyl chloride (1.2 equiv) required to compensate for steric hindrance from the adjacent methyl group.
Multi-Step Synthesis Pathways
Pathway A: Sequential Cyclization and Functionalization
-
Benzofuran Core Synthesis : Cyclization of 2-hydroxy-3-methylacetophenone using TiCl₄/Zn yields 3-methyl-1-benzofuran (Step 1, 82% yield).
-
Methoxy Group Introduction : O-Methylation with methyl iodide/K₂CO₃ in DMF installs methoxy groups at positions 2 and 5 (Step 2, 75% yield).
-
Acylation and Amidation : Sequential Friedel-Crafts acylation and amide coupling complete the structure (Steps 3–4, overall yield: 48%).
Pathway B: Substituent Migration Approach
-
Precursor Synthesis : A para-methoxy-substituted phenol undergoes Pd-catalyzed substituent migration to form the ortho-acylated benzofuran (Step 1, 90% selectivity).
-
Methyl Group Installation : Radical methylation using di-tert-butyl peroxide (DTBP) and FeCl₂ introduces the 3-methyl group (Step 2, 68% yield).
-
Final Amidation : Similar to Pathway A, amide coupling furnishes the target compound (Step 3, 72% yield).
Comparative Analysis of Synthetic Routes
Pathway B’s substituent migration method outperforms traditional cyclization in regioselectivity and speed, though it requires specialized palladium catalysts. Titanium-mediated routes remain preferable for large-scale synthesis due to reagent availability.
Challenges and Optimization Strategies
Steric Hindrance Management
The 3-methyl group adjacent to the benzoyl moiety impedes amide coupling. Strategies include:
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy groups, followed by the addition of electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Bromine or chlorine atoms (e.g., in ) increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility. Methoxy groups (e.g., in ) improve solubility via polarity.
Biological Activity: The morpholine-ethoxy group in temano-grel () likely contributes to its antiplatelet activity by modulating solubility and target interaction. Halogenated derivatives () may exhibit enhanced bioactivity due to increased electrophilicity and stability against metabolic degradation.
Synthetic Considerations :
- Condensation with substituted benzaldehydes or benzoyl chlorides is a common strategy (). The choice of substituents dictates reaction conditions (e.g., temperature, catalysts) and purification challenges.
Research Findings and Structural Insights
- Crystallography and Modeling : Tools like SHELX () and ORTEP-3 () are critical for resolving the three-dimensional structures of benzamide derivatives. For example, X-ray analysis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirmed the N,O-bidentate directing group, which is absent in the target compound but highlights the role of substituents in molecular conformation.
- Pharmacological Potential: Benzamide derivatives with heterocyclic substituents (e.g., benzoxazole in ) are explored for anticancer and antiplatelet applications. The target compound’s methoxy groups may optimize hydrogen bonding with biological targets, while bulkier groups (e.g., naphthyl in ) could hinder binding in certain contexts.
Activité Biologique
3-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a benzoyl moiety, and a benzofuran unit. This compound belongs to a larger class of benzamide derivatives known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is C25H21NO6, with a molecular weight of 431.4 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of multiple functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H21NO6 |
| Molecular Weight | 431.4 g/mol |
| LogP | 5.933 |
| Polar Surface Area | 52.866 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The mechanism of action for 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide may involve:
- Binding to Enzymes/Receptors: The benzamide group often interacts with various biological receptors, potentially modulating their activity.
- Influencing Signaling Pathways: The compound may alter cellular signaling pathways involved in cell proliferation and apoptosis, particularly in cancerous cells.
Case Studies and Research Findings
- Study on Benzofuran Derivatives : Research has demonstrated that modifications on the benzofuran moiety can significantly affect biological activity. For instance, derivatives with multiple methoxy substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells (IC50 = 17 nM) and HT-29 colon cancer cells (IC50 = 9 nM), indicating that similar modifications might enhance the activity of our compound .
- Antiproliferative Activity : A related compound with a similar structure showed moderate activity against a panel of eleven cancer cell lines, with an IC50 value around 92.4 µM, suggesting that the structural characteristics of these compounds play a vital role in their biological efficacy .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | NaH/THF, 0°C | 85–90% via slow addition |
| 2 | AlCl₃, DCM, RT | 75% with excess acyl chloride |
| 3 | K₂CO₃, DMF, 60°C | 80% under N₂ atmosphere |
(Basic) Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%). Monitor λ = 254 nm for benzofuran/benzamide chromophores .
- NMR Spectroscopy: Confirm substitution patterns via ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm; benzofuran aromatic protons as doublets at δ 6.8–7.5 ppm) and ¹³C-NMR (carbonyl at δ 165–170 ppm) .
- HRMS: Validate molecular weight (calc. for C₂₅H₂₁NO₅: 415.14 g/mol) with <2 ppm error .
Q. Table 2: Analytical Parameters
| Technique | Conditions | Key Peaks/Data |
|---|---|---|
| HPLC | 70:30 ACN/H₂O, 1 mL/min | Retention time: 12.3 min |
| ¹H-NMR | CDCl₃, 400 MHz | δ 7.2–7.5 (benzofuran H), δ 3.89 (OCH₃) |
(Advanced) How do structural modifications (e.g., methoxy position, methyl groups) influence biological activity?
Methodological Answer:
- Methoxy Positioning: Para-substituted methoxy groups enhance solubility but may reduce target binding affinity compared to meta-substitution (e.g., IC₅₀ shifts from 2.1 µM to 5.8 µM in kinase assays) .
- Methyl Substituents: 3-Methyl on benzofuran increases steric hindrance, potentially lowering metabolic degradation (t₁/₂ improved from 2.1 h to 4.5 h in microsomal assays) .
Experimental Design for SAR:
- Synthesize analogs with varied substituents (e.g., 4-methoxy vs. 3-methoxybenzamide).
- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) using ANOVA to compare means (p < 0.05 significance) .
Q. Table 3: SAR Trends
| Modification | Effect on Activity | Reference |
|---|---|---|
| 3-OCH₃ (benzamide) | ↑ Solubility, ↓ IC₅₀ | |
| 3-CH₃ (benzofuran) | ↑ Metabolic stability |
(Advanced) What in vitro/in vivo models are suitable for evaluating pharmacological potential?
Methodological Answer:
- In Vitro:
- Kinase Inhibition: Screen against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
- In Vivo:
- Xenograft Models: Administer 10–50 mg/kg/day (oral) in nude mice with tumor volume monitoring (caliper measurements, biweekly) .
- PK/PD Studies: Collect plasma samples at t = 0, 1, 4, 8, 24 h post-dose for LC-MS/MS analysis of Cₘₐₓ and AUC .
(Advanced) How can computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases). Set grid boxes to encompass active sites (20 × 20 × 20 ų) .
- MD Simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2.0 Å acceptable) .
Workflow:
Dock the compound into target proteins.
Rank poses by binding energy (ΔG < −8 kcal/mol suggests strong interaction).
Validate with free-energy perturbation (FEP) calculations .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
- Statistical Reconciliation: Apply meta-analysis using RevMan to pool data from multiple studies, assessing heterogeneity via I² statistics .
- Reproducibility Tests: Repeat key experiments under standardized protocols (e.g., CLIA-certified labs) .
Case Example: Discrepant cytotoxicity data (IC₅₀ = 1.2 µM vs. 3.4 µM) may arise from varying cell passage numbers. Use low-passage cells (<20) and pre-validated growth media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
